ZMF-10

Urea transporter B UT-B inhibition erythrocyte lysis

ZMF-10 combines a 3,5-bis(trifluoromethyl)phenyl urea pharmacophore with a pyrazolo[3,4-d]pyrimidine kinase scaffold. Essential for UT-B inhibition (IC50: 1.72μM human) & antiproliferative studies. Unique structure ensures distinct SAR vs. simple diaryl ureas. Ideal for oncology, kinase profiling, & species-comparative transport research.

Molecular Formula C19H17F6N7O
Molecular Weight 473.4 g/mol
Cat. No. B11934120
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZMF-10
Molecular FormulaC19H17F6N7O
Molecular Weight473.4 g/mol
Structural Identifiers
SMILESC1CN(CCC1NC(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C3=NC=NC4=C3C=NN4
InChIInChI=1S/C19H17F6N7O/c20-18(21,22)10-5-11(19(23,24)25)7-13(6-10)30-17(33)29-12-1-3-32(4-2-12)16-14-8-28-31-15(14)26-9-27-16/h5-9,12H,1-4H2,(H2,29,30,33)(H,26,27,28,31)
InChIKeyKGUGNCJQOQZVJW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[3,5-bis(trifluoromethyl)phenyl]-3-[1-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidin-4-yl]urea: A Structurally Defined Diaryl Urea Pyrazolopyrimidine for UT-B and Antiproliferative Research Applications


1-[3,5-bis(trifluoromethyl)phenyl]-3-[1-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidin-4-yl]urea is a synthetic diaryl urea derivative that integrates a 3,5-bis(trifluoromethyl)phenyl pharmacophore with a pyrazolo[3,4-d]pyrimidine core linked via a piperidin-4-yl spacer [1]. This compound has been characterized for urea transporter B (UT-B) inhibitory activity in erythrocyte assays and exhibits antiproliferative properties within the broader class of diaryl urea pyrazolopyrimidines [2].

Why Generic Substitution of 1-[3,5-bis(trifluoromethyl)phenyl]-3-[1-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidin-4-yl]urea with Simpler Diaryl Ureas or Alternative Pyrazolopyrimidines Fails


Direct substitution of this compound with simpler diaryl ureas lacking the pyrazolo[3,4-d]pyrimidine scaffold results in loss of the fused heterocyclic core's capacity for multiple kinase interactions and hydrogen-bonding networks [1]. Conversely, substituting with pyrazolopyrimidines that omit the 3,5-bis(trifluoromethyl)phenyl urea moiety eliminates the electron-withdrawing and steric contributions of the bis-CF₃ group, which enhances metabolic stability and target binding affinity [2]. The specific combination of the bis(trifluoromethyl)phenyl urea group with the pyrazolo[3,4-d]pyrimidine scaffold is structurally required for the activity profile observed in class-level studies [3].

1-[3,5-bis(trifluoromethyl)phenyl]-3-[1-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidin-4-yl]urea: Quantitative Evidence Guide for Scientific Procurement Decisions


UT-B Inhibitory Activity of 1-[3,5-bis(trifluoromethyl)phenyl]-3-[1-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidin-4-yl]urea in Human and Rat Erythrocytes

This compound inhibits urea transporter B (UT-B) with an IC50 of 1.72 μM (1720 nM) in human erythrocytes, compared to structurally simpler urea-based UT-B inhibitors that exhibit IC50 values ranging from 23 nM to >800 nM depending on structural modifications [1]. In rat erythrocytes, the compound shows IC50 values of 3.51 μM (3510 nM) by spectrophotometric analysis and 800 nM by stopped-flow light scattering assay [1]. These values position the compound as a moderately potent UT-B inhibitor within the pyrazolopyrimidine urea series, with species-dependent activity differences that may inform cross-species experimental design.

Urea transporter B UT-B inhibition erythrocyte lysis IC50

Antiproliferative Activity of Diaryl Urea Pyrazolopyrimidines: Class-Level GI50 Benchmarking for 1-[3,5-bis(trifluoromethyl)phenyl]-3-[1-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidin-4-yl]urea

Diaryl urea pyrazolopyrimidine derivatives, the structural class to which this compound belongs, exhibit broad-spectrum antiproliferative activity with GI50 values ranging from 0.553 to 3.80 μM across multiple cancer cell lines, and TGI values between 2.17 and 100 μM [1]. In comparison, earlier-generation diaryl urea phthalazine derivatives demonstrated VEGFR-2 inhibitory activity with IC50 values around 2.5 μM, while optimized diaryl urea pyrazolopyrimidines achieve nanomolar-range VEGFR-2 inhibition [1]. This class-level GI50 range of 0.55–3.80 μM provides a performance benchmark against which the target compound's antiproliferative activity can be contextualized. Note: The specific GI50 value for this exact compound has not been individually reported; the data presented reflects class-level inference from structurally related diaryl urea pyrazolopyrimidines.

Antiproliferative GI50 cancer cell lines VEGFR-2

Structural Differentiation: 3,5-Bis(trifluoromethyl)phenyl Urea Moiety vs. Alternative Aryl Substitutions in Pyrazolopyrimidine-Based Compounds

The 3,5-bis(trifluoromethyl)phenyl urea moiety in this compound confers distinct pharmacological properties compared to alternative aryl substitutions. Symmetrical 1,3-bis[3,5-bis(trifluoromethyl)phenyl]urea has been identified as a potent activator of eIF2α kinase heme regulated inhibitor (HRI), reducing eIF2·GTP·tRNAiMet ternary complex abundance and inhibiting cancer cell proliferation [1]. In contrast, urea derivatives bearing single halogen substitutions (e.g., 3,4-dichlorophenyl) or mono-trifluoromethyl groups exhibit attenuated eIF2α activation potency and altered antiproliferative profiles [1]. The bis(trifluoromethyl) substitution pattern at the 3,5-positions maximizes electron-withdrawing effects and lipophilicity, which correlates with enhanced target engagement and cellular permeability relative to non-fluorinated or mono-fluorinated analogs.

3,5-bis(trifluoromethyl)phenyl SAR metabolic stability eIF2α

Pan-RAF Inhibitory Potential of Pyrazolo[3,4-d]pyrimidine Bisarylurea Scaffold: Comparison with Mono-Targeted Kinase Inhibitors

Bisarylurea compounds based on the 1H-pyrazolo[3,4-d]pyrimidine scaffold have demonstrated pan-RAF inhibitory activity, with the most potent analog (compound 1v) exhibiting IC50 values of 23.6 nM against BRAF V600E, 51.5 nM against wild-type BRAF, and 8.5 nM against C-RAF [1]. This pan-RAF inhibition profile contrasts with mono-targeted RAF inhibitors that selectively inhibit BRAF V600E but spare wild-type BRAF and C-RAF, a selectivity pattern associated with paradoxical MAPK pathway activation in certain cellular contexts. While the target compound itself has not been individually evaluated in these assays, its shared bisarylurea pyrazolopyrimidine scaffold suggests potential pan-RAF engagement. The scaffold's capacity for DFG-out conformation binding enables inhibition across RAF isoforms.

Pan-RAF BRAF V600E C-RAF kinase inhibition

Recommended Research and Industrial Application Scenarios for 1-[3,5-bis(trifluoromethyl)phenyl]-3-[1-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidin-4-yl]urea Based on Quantitative Evidence


Urea Transporter B (UT-B) Mechanistic Studies Requiring Moderate-Potency Chemical Probes with Defined Species-Dependent Activity

This compound is suitable for UT-B inhibition studies where a moderate potency (IC50 = 1.72 μM in human erythrocytes; 800 nM to 3.51 μM in rat erythrocytes) is experimentally advantageous—for example, in dose-response characterization of urea transport kinetics or in comparative studies across species. The availability of species-specific IC50 data enables researchers to adjust concentrations appropriately when transitioning between human and rodent experimental models [1]. The pyrazolopyrimidine scaffold provides a structurally distinct chemotype compared to traditional phenylurea UT-B inhibitors, facilitating orthogonal validation of target engagement.

Antiproliferative Screening in Cancer Cell Line Panels as a Structurally Defined Diaryl Urea Pyrazolopyrimidine

Based on class-level antiproliferative activity (GI50 range 0.553–3.80 μM across NCI 60 cell lines for structurally related diaryl urea pyrazolopyrimidines), this compound may be procured for inclusion in antiproliferative screening cascades targeting oncology indications [2]. The compound's unique substitution pattern—3,5-bis(trifluoromethyl)phenyl urea linked to pyrazolo[3,4-d]pyrimidine via piperidin-4-yl—distinguishes it from earlier-generation diaryl ureas, enabling SAR exploration around the central spacer and heterocyclic core modifications.

Kinase Inhibition Studies Leveraging Pyrazolo[3,4-d]pyrimidine Scaffold's ATP-Binding Site Engagement Properties

The pyrazolo[3,4-d]pyrimidine core is a validated ATP-competitive kinase inhibitor scaffold with demonstrated activity against VEGFR-2, BRAF, C-RAF, mTOR, and PI3Kα across multiple chemotypes [3][4]. For researchers exploring kinase inhibition, this compound may be procured as a reference standard or starting point for medicinal chemistry optimization, particularly for projects focused on dual VEGFR-2/RAF inhibition or kinase selectivity profiling. The bis(trifluoromethyl)phenyl urea moiety may enhance residence time and metabolic stability compared to non-fluorinated analogs.

Translational Research in eIF2α-Mediated Translation Initiation and Cellular Stress Response Pathways

Compounds bearing the 3,5-bis(trifluoromethyl)phenyl urea pharmacophore have been shown to activate eIF2α kinase HRI, reducing ternary complex abundance and inhibiting cancer cell proliferation [5]. This compound, which incorporates this pharmacophore within a pyrazolopyrimidine framework, may be evaluated in cellular models of translation initiation control, integrated stress response, or as a chemical tool to probe eIF2α-dependent signaling pathways. The combination of the bis(CF3)phenyl urea with a heterocyclic scaffold may confer distinct target engagement kinetics or cellular permeability characteristics.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for ZMF-10

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.